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molecular formula C12H15BrN2 B8379937 1-(4-Bromophenyl)-2-cyclohexylidenehydrazine

1-(4-Bromophenyl)-2-cyclohexylidenehydrazine

Cat. No. B8379937
M. Wt: 267.16 g/mol
InChI Key: BIWLMPOYJZOVQD-UHFFFAOYSA-N
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Patent
US08080566B1

Procedure details

A 250-mL round-bottomed flask was charged with 1-(4-bromophenyl)-2-cyclohexylidenehydrazine (11 g, 41.35 mmol, 1.00 equiv) and conc. HCl (150 mL). The resulting mixture was heated to 60° C. in an oil bath for 4 hours. The reaction progress was monitored by TLC (EtOAc:PE=1:1). Upon completion, the reaction mixture was cooled down to room temperature. The pH was adjusted to 8 with aqueous sodium hydroxide. The resulting mixture was then extracted with ethyl acetate (5×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The residue was purified by a silica gel column chromatography eluted with ethyl acetate/petroleum ether (1/10) affording 3-bromo-6,7,8,9-tetrahydro-5H-carbazole as yellow solid (10 g, 97%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N=C2CCCCC2)=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:8][C:2]3[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=3[C:6]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NN=C1CCCCC1
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with ethyl acetate (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1/10)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2NC=3CCCCC3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 193.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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